molecular formula C9H11N3O2 B12975302 Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate

Cat. No.: B12975302
M. Wt: 193.20 g/mol
InChI Key: XCBIDBFFRRWGSJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a fused pyrrolo[3,2-c]pyrazole scaffold, a privileged structure in drug discovery due to its wide range of pharmacological activities. Pyrazole and its derivatives are known to be key structural components in several approved drugs and are investigated for their anti-inflammatory, anticancer, antibacterial, and antifungal properties . As a versatile synthetic intermediate, it can be utilized in multicomponent reactions (MCRs) and other synthesis pathways to create libraries of complex, drug-like molecules for high-throughput screening and lead optimization . The dihydropyrrolopyrazole core is of significant interest in developing new therapeutic agents, and its exploration is facilitated by modern synthetic approaches, including flow chemistry, which can offer improved efficiency and safety . Researchers can employ this ester in constructing diverse heterocyclic systems aimed at interacting with various biological targets. Specific handling and storage conditions should be referenced from the material's safety data sheet. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Note on Compound Information: The specific biological data and detailed characterization for this exact compound are not fully available in the public domain. The provided description is based on the known properties and research applications of highly analogous pyrrolopyrazole derivatives and the well-established pharmacological significance of the pyrazole scaffold .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 2-methyl-4H-pyrrolo[3,2-c]pyrazole-5-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)7-4-6-8(10-7)5-12(2)11-6/h4-5,10H,3H2,1-2H3

InChI Key

XCBIDBFFRRWGSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NN(C=C2N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines, followed by cyclocondensation . The reaction conditions often include the use of catalysts such as iodine or ceric ammonium nitrate (CAN) and may be conducted under ultrasound irradiation to enhance yields .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as multicomponent reactions or continuous flow synthesis. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives exhibit significant variations in biological activity, physicochemical properties, and synthetic accessibility depending on their substituents and ring fusion patterns. Below is a detailed comparison of Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate with analogous compounds:

Structural Analogues in Pyrrolo-Pyrazole Family

Ethyl 1-methyl-4H-pyrrolo[3,2-b]pyrrole-5-carboxylate Key Differences: The pyrrolo[3,2-b]pyrrole core differs in ring fusion (positions 3,2-b vs. 3,2-c), altering electronic distribution. Synthesis Yield: 54%, significantly lower than other derivatives due to steric hindrance during cyclization .

Ethyl 1-methyl-6H-pyrrolo[2,3-c]pyrazole-5-carboxylate Key Differences: The pyrrolo[2,3-c]pyrazole fusion shifts the nitrogen positions, reducing aromatic stabilization. Synthesis Yield: 18%, the lowest among reported analogues, attributed to competing side reactions . Applications: No direct biological data, but molecular docking studies suggest weaker binding to bacterial enzymes compared to the target compound .

Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate Key Differences: Incorporates an aminophenyl substituent and cyano group, enhancing polarity and hydrogen-bonding capacity. Molecular Weight: 362.42 g/mol vs. 436.42 g/mol for the target compound (), indicating higher complexity in the latter . Applications: Demonstrated antifungal activity in preliminary screenings .

Functional Analogues in Corrosion Inhibition

EPP-1 (Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3-C]pyrazole-5-carboxylate) Key Differences: Pyrano-pyrazole fusion instead of pyrrolo-pyrazole, with a p-tolyl group enhancing hydrophobicity. Efficiency: 92% corrosion inhibition at 0.1 M HCl, outperforming the target compound in acidic environments .

EPP-3 (Ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3-C]pyrazole-5-carboxylate) Key Differences: Nitro group increases electron-withdrawing effects, improving adsorption on metal surfaces. Efficiency: 88% inhibition, slightly lower than EPP-1 but higher than non-nitrated analogues .

Data Tables

Research Findings and Mechanistic Insights

  • Synthetic Challenges: The target compound’s synthesis is less efficient than pyrano-pyrazole derivatives (e.g., EPP-1) due to steric effects in pyrrolo-pyrazole cyclization .
  • Biological Activity : The methyl group at the 2-position enhances metabolic stability compared to unsubstituted analogues, but the ester group limits membrane permeability .
  • Corrosion Inhibition: Pyrano-pyrazole derivatives (EPP series) outperform pyrrolo-pyrazoles in acidic environments due to stronger adsorption via amino and nitro groups .

Biological Activity

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate (CAS No. 1390633-38-1) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H11N3O2
  • Molecular Weight : 181.21 g/mol

The compound features a dihydropyrrolo structure that contributes to its unique biological activities.

1. Antiparasitic Activity

Recent studies have indicated that derivatives of pyrrolo-pyrazoles exhibit significant antiparasitic activity. This compound has been evaluated for its efficacy against various parasitic infections.

  • Case Study : A study demonstrated that similar compounds in the class showed EC50 values ranging from 0.010 μM to 0.577 μM against specific parasitic strains, suggesting a potential for this compound to exhibit comparable activity .

2. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects, often through inhibition of cyclooxygenase (COX) enzymes.

  • Research Findings : Compounds similar to this compound have shown selective inhibition of COX-1 and COX-2 enzymes. For instance, certain derivatives demonstrated an anti-inflammatory profile with an edema inhibition percentage significantly higher than traditional NSAIDs .
CompoundCOX-2 Inhibition (SI)Edema Inhibition (%)
Compound A8.2262%
Compound B9.3171%

3. Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential activity against cancer cell lines.

  • Mechanism of Action : this compound may exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. Preliminary data indicate that related compounds have shown promise in inhibiting tumor growth in vitro .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

1. Metabolic Stability

Studies on similar compounds highlight the importance of metabolic stability in enhancing bioavailability. For example:

  • Findings : Compounds with increased lipophilicity often demonstrate improved metabolic stability in human liver microsomes . The metabolic stability of this compound should be investigated further to optimize its pharmacological profile.

2. Toxicity Profile

Toxicity assessments are essential for determining safety margins.

  • Acute Toxicity Studies : Related compounds have shown LD50 values exceeding 2000 mg/kg in mice models, indicating a favorable safety profile . However, specific toxicity studies on this compound are necessary to confirm these findings.

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